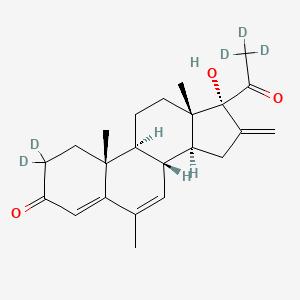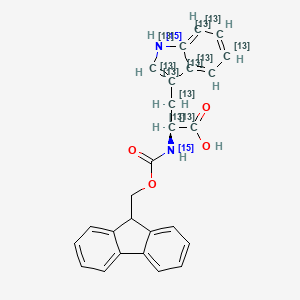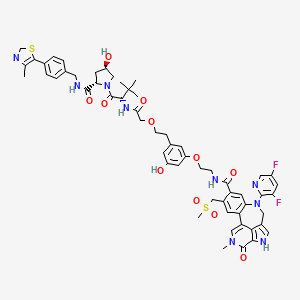![molecular formula C13H12N6O3S B12407087 (3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metallo-compounds are a class of chemical compounds that contain metal atoms bonded to organic ligands. These compounds are significant in various fields due to their unique properties, which arise from the interaction between the metal center and the organic ligands. Metallo-compounds can exhibit diverse chemical behaviors, making them valuable in catalysis, materials science, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Metallo-compounds can be synthesized through various methods, including:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, magnesium reacts with methyl bromide to form methylmagnesium bromide.
Metathesis: This method involves the exchange of ligands between two compounds. For instance, lithium tetramethyl reacts with silicon tetrachloride to form tetramethylsilane and lithium chloride.
Hydrometallation: This involves the addition of a metal hydride to an unsaturated organic compound.
Industrial Production Methods
Industrial production of metallo-compounds often involves large-scale reactions under controlled conditions. For example, the production of organomagnesium compounds (Grignard reagents) involves the reaction of magnesium with alkyl or aryl halides in anhydrous ether.
化学反応の分析
Types of Reactions
Metallo-compounds undergo various types of reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between the metal center and other species.
Substitution: This involves the replacement of one ligand with another on the metal center.
Addition and Elimination: These reactions involve the addition or removal of ligands to or from the metal center.
Common Reagents and Conditions
Common reagents used in reactions with metallo-compounds include halides, hydrides, and organic ligands. Reaction conditions often involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with metallo-compounds depend on the specific reaction and reagents used. For example, the reaction of a Grignard reagent with a carbonyl compound typically forms an alcohol.
科学的研究の応用
Metallo-compounds have a wide range of applications in scientific research, including:
Chemistry: They are used as catalysts in various organic reactions, such as hydrogenation and polymerization.
Biology: Metallo-compounds are used in the study of metalloproteins and metalloenzymes, which play crucial roles in biological processes.
Medicine: Certain metallo-compounds, such as cisplatin, are used as anticancer drugs due to their ability to interact with DNA.
Industry: Metallo-compounds are used in the production of materials with unique electronic and optical properties.
作用機序
The mechanism of action of metallo-compounds depends on their specific structure and the nature of the metal center
Interaction with Biological Molecules: Metallo-compounds can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function.
Catalysis: Metallo-compounds can act as catalysts by providing a reactive metal center that facilitates chemical reactions.
Redox Reactions: Metallo-compounds can participate in redox reactions, leading to the generation of reactive oxygen species and other intermediates.
類似化合物との比較
Metallo-compounds can be compared with other similar compounds, such as:
Organometallic Compounds: These compounds contain metal-carbon bonds and are often used in catalysis and materials science.
Coordination Compounds: These compounds contain metal centers coordinated to organic or inorganic ligands and are used in various applications, including medicine and catalysis.
Uniqueness
Metallo-compounds are unique due to their ability to combine the properties of both metals and organic ligands. This allows them to exhibit a wide range of chemical behaviors and makes them valuable in various fields.
List of Similar Compounds
Organometallic Compounds: Examples include ferrocene and Grignard reagents.
Coordination Compounds: Examples include cisplatin and hemoglobin.
Metallo-compounds continue to be an area of active research due to their diverse applications and unique properties. Their ability to interact with both organic and inorganic species makes them valuable tools in chemistry, biology, medicine, and industry.
特性
分子式 |
C13H12N6O3S |
|---|---|
分子量 |
332.34 g/mol |
IUPAC名 |
4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C13H12N6O3S/c14-23(21,22)13-11(12-16-18-19-17-12)10(5-6-15-13)9-3-1-8(7-20)2-4-9/h1-6,20H,7H2,(H2,14,21,22)(H,16,17,18,19) |
InChIキー |
ZLLPEJMJTQBWDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C2=C(C(=NC=C2)S(=O)(=O)N)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


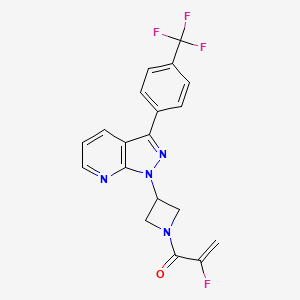

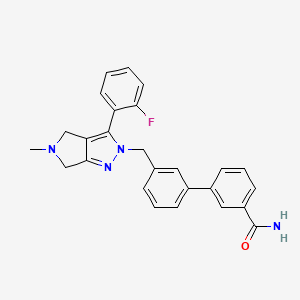
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)



